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Compound of Interest

Compound Name: BMS-935177

Cat. No.: B606271

In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a
critical therapeutic target, particularly in the context of B-cell malignancies and autoimmune
diseases. BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor
(BCR) signaling, a pathway essential for B-cell development, differentiation, and survival.
Dysregulation of this pathway is a hallmark of various B-cell cancers and autoimmune
disorders. This guide provides a detailed comparison of two notable BTK inhibitors: BMS-
935177, a potent and reversible inhibitor, and ibrutinib, the first-in-class irreversible inhibitor.
This objective analysis is intended for researchers, scientists, and drug development
professionals, offering a comprehensive overview of their efficacy, mechanism of action, and

supporting experimental data.

Mechanism of Action and Kinase Selectivity

Both BMS-935177 and ibrutinib target BTK, but through distinct mechanisms of inhibition,
which influences their selectivity and potential off-target effects.

Ibrutinib is a first-in-class, oral BTK inhibitor that functions as a selective and irreversible
antagonist.[1] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of
BTK, leading to sustained inhibition of its kinase activity.[2] This irreversible binding effectively
blocks the autophosphorylation of BTK and the phosphorylation of its downstream substrates,
thereby disrupting the BCR signaling cascade.[1][3]
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BMS-935177 is a potent, reversible inhibitor of BTK.[4] Unlike ibrutinib, it does not form a
permanent covalent bond, allowing for a more transient inhibition of the enzyme. This
reversible nature can potentially lead to a different pharmacological profile and may offer
advantages in terms of managing off-target effects.

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. The
following tables summarize the available data on the biochemical potency and kinase
selectivity of BMS-935177 and ibrutinib.

Table 1: Biochemical Potency against BTK

Compound Inhibition Type IC50 (nM)
BMS-935177 Reversible 2.8[4]
Ibrutinib Irreversible (covalent) 0.5[1][5]

Table 2: Kinase Selectivity Profile
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Fold Selectivity
BMS-935177 IC50

J— o Ibrutinib IC50 (nM)  (BMS-935177 vs.
n
Ibrutinib)
BTK 2.8[4] 0.5[5] -
5-67 fold more
TEC - i
selective for BTK[4]
5-67 fold more
BMX - i [
selective for BTK[4]
5-67 fold more
ITK - i
selective for BTK[4]
5-67 fold more
TXK - i [
selective for BTK[4]
_ >50 fold more
SRC Family . ) )
selective for BTK[4]
>1100 fold more
SRC . - _
selective for BTK[4]
TRKA <150[4] - )
HER4 <150[4] - )
TRKB <150[4] - )
RET <150[4] - i
EGFR - >1000[2] -
JAK3 - 50[2] ]

Note: A comprehensive head-to-head kinome scan with IC50 values for both compounds
against a wide panel of kinases is not readily available in the public domain. The data
presented is compiled from various sources.

Preclinical Efficacy
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The preclinical efficacy of BTK inhibitors is evaluated in a variety of in vitro and in vivo models
to assess their therapeutic potential.

Cellular Activity

In cellular assays, both inhibitors have demonstrated the ability to modulate B-cell function.
BMS-935177 has been shown to inhibit calcium flux in human Ramos B cells with an IC50 of
27 nM and to block the expression of the activation marker CD69 on peripheral B cells
stimulated with anti-IgM and anti-lgG.[4] Furthermore, it effectively inhibited TNFa production in
peripheral blood mononuclear cells (PBMCs) with an IC50 of 14 nM.[4]

Ibrutinib has been extensively studied in various B-cell malignancy cell lines. It inhibits the
autophosphorylation of BTK, as well as the phosphorylation of its downstream targets PLCy
and ERK, with IC50 values of 11 nM, 29 nM, and 13 nM, respectively, in the DOHH2 cell line.
[3] It also potently inhibits the proliferation of primary B cells activated through the BCR with an
IC50 of 8 nM.[1]

Table 3: Cellular Activity

BMS-935177 IC50 .
Assay Cell Type (nM) Ibrutinib 1IC50 (nM)
n

Calcium Flux

_— Ramos B cells 27[4]
Inhibition

CD69 Expression )
Peripheral B cells

Inhibition
TNFa Production 2.6 (TNFa), 0.5 (IL-
o PBMCs 14[4]
Inhibition 1B), 3.9 (IL-6)[5]
BTK
_ DOHH2 - 11[3]
Autophosphorylation
PLCy Phosphorylation = DOHH2 - 29[3]
ERK Phosphorylation DOHH2 - 13[3]
B-cell Proliferation Primary B cells - 8[1]
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In Vivo Efficacy

While direct comparative in vivo studies in B-cell malignancy models are not publicly available,
both compounds have demonstrated efficacy in relevant animal models. BMS-935177 has

shown activity in preclinical models of autoimmune disease.[6]

Ibrutinib has a substantial body of in vivo data supporting its anti-tumor activity. In various
xenograft and patient-derived xenograft (PDX) models of B-cell malignancies, ibrutinib has
been shown to inhibit tumor growth and improve survival.[7][8] For instance, in a Hodgkin's
lymphoma subcutaneous xenograft model, ibrutinib at 50 mg/kg administered orally daily for
three weeks resulted in significant tumor growth inhibition.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a typical experimental
workflow for evaluating BTK inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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